Versicolorin A
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Overview
Description
Versicolorin A is a naturally occurring mycotoxin produced by the fungus Aspergillus versicolor. It is an anthraquinone derivative and serves as a precursor in the biosynthesis of aflatoxins, which are potent carcinogens. This compound is known for its genotoxic and cytotoxic properties, making it a compound of significant interest in toxicology and environmental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Versicolorin A can be synthesized through various chemical reactions involving anthraquinone derivatives. One common method involves the hydrogenation of this compound trimethyl ether to a dihydro-derivative, followed by oxidation to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Aspergillus versicolor under controlled conditions. The mycelium of the fungus is harvested, and this compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Versicolorin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various metabolites, including aflatoxins.
Reduction: The compound can be reduced to form dihydro-derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation reactions often use palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride and acetic acid are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Versicolorin A has several scientific research applications, including:
Mechanism of Action
Versicolorin A exerts its effects primarily through its genotoxic and cytotoxic properties. It enhances the genotoxicity of aflatoxin B1 by inducing the transactivation of the aryl hydrocarbon receptor (AhR) in human liver cells. This leads to the formation of DNA adducts and subsequent DNA damage . The compound also interferes with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Versicolorin A is structurally similar to other mycotoxins, such as:
Versicolorin B: Another metabolite of Aspergillus versicolor with similar genotoxic properties.
Sterigmatocystin: A precursor to aflatoxins with a similar furofuran ring structure.
5-Methoxysterigmatocystin: A methoxy derivative of sterigmatocystin with comparable cytotoxic effects.
Uniqueness: this compound is unique due to its specific role as a precursor in the biosynthesis of aflatoxins. Its structural features, including the anthraquinone core and hydroxyl groups, contribute to its distinct chemical behavior and biological activity .
Properties
CAS No. |
6807-96-1 |
---|---|
Molecular Formula |
C18H10O7 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaene-13,20-dione |
InChI |
InChI=1S/C18H10O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h1-5,7,18-20,23H |
InChI Key |
SJNDYXPJRUTLNW-UHFFFAOYSA-N |
SMILES |
C1=COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |
Isomeric SMILES |
C1=CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |
Canonical SMILES |
C1=COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Versicolorin A; Versicolorin. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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